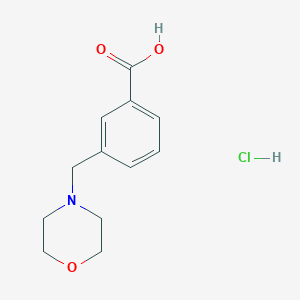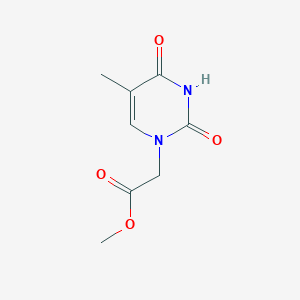
サラゴシック酸 A
説明
Zaragozic acid A is a potent inhibitor of squalene synthase from mammalian, fungal, and yeast (Saccharomyces cervisiae) sources . Squalene synthase is the initial committed enzyme in sterol synthesis and is responsible for the reductive condensation of farnesyl pyrophosphate to form squalene . Zaragozic acid A acts by mimicking the substrate farnesyl pyrophosphate and the reaction intermediate presqualene pyrophosphate .
Synthesis Analysis
The core biosynthetic route of Zaragozic acid A is via a polyketide synthase pathway from 10 acetates, 4 methyls of methionines, 1 succinate, and 1 benzoic acid . A simultaneous creation of the C4 and C5 quaternary carbon centers by an acetal [1,2] Wittig rearrangement of O-glycoside 1 derived from L-arabino-γ-lactone is the key feature in the construction of the 2,8-dioxabicyclo [3.2.1]octane core structure of zaragozic acid A .Molecular Structure Analysis
Zaragozic acid A has a unique 4,8-dioxabicyclo [3.2.1]octane core, and vary in their 1-alkyl and their 6-acyl side chains . The molecular formula of Zaragozic acid A is C35H46O14 .Chemical Reactions Analysis
Zaragozic acid A acts by mimicking the substrate farnesyl pyrophosphate and the reaction intermediate presqualene pyrophosphate . This process confers increased apparent potency in the presence of reduced enzyme concentrations .Physical And Chemical Properties Analysis
Zaragozic acid A has a molar mass of 690.731 Da . It is soluble in ethanol (10 mg/ml) and DMSO (10 mg/ml, heating required), yielding a clear, colorless to faint yellow solution .科学的研究の応用
スクアレンシンターゼの阻害
サラゴシック酸 A は、スクアレンシンターゼの強力な阻害剤です . スクアレンシンターゼは、コレステロールを含むステロールの生合成に関与する酵素です。 この酵素を阻害することにより、this compound はコレステロールの生合成を制御する可能性があります .
コレステロール生合成の制御
This compound は、コレステロールの生合成の制御における潜在的な用途があります . スクアレンシンターゼを阻害することで、コレステロール生合成経路の重要なステップであるスクアレンからラノステロールへの変換を防ぎます。
創傷治癒
作用機序
Target of Action
Zaragozic Acid A, also known as Squalestatin 1, is a potent inhibitor of squalene synthase . Squalene synthase is the first committed enzyme in sterol synthesis, catalyzing the reductive condensation of farnesyl pyrophosphate to form squalene .
Mode of Action
Zaragozic Acid A acts as a reversible competitive inhibitor of squalene synthase . It competes with the substrate of the enzyme, thereby reducing the rate of the reaction .
Biochemical Pathways
The inhibition of squalene synthase by Zaragozic Acid A affects the sterol synthesis pathway . This results in the reduction of cholesterol synthesis, as squalene synthase is a key enzyme in this pathway .
Result of Action
The inhibition of squalene synthase by Zaragozic Acid A leads to lower plasma cholesterol levels in primates . In rats, treatment with Zaragozic Acid A caused an increase in hepatic low-density lipoprotein (LDL) receptor mRNA levels .
将来の方向性
生化学分析
Biochemical Properties
Zaragozic Acid A interacts with squalene synthase, the first committed enzyme in sterol synthesis . This enzyme catalyzes the reductive condensation of farnesyl pyrophosphate to form squalene . By inhibiting squalene synthase, Zaragozic Acid A disrupts sterol synthesis .
Cellular Effects
Zaragozic Acid A has significant effects on various types of cells and cellular processes. It lowers plasma cholesterol levels in primates and increases hepatic low-density lipoprotein (LDL) receptor mRNA levels in rats . It also mildly inhibits Ras farnesyl-protein transferase . In addition, Zaragozic Acid A impairs dendritic development in Purkinje cells .
Molecular Mechanism
Zaragozic Acid A exerts its effects at the molecular level primarily through its inhibition of squalene synthase . This inhibition disrupts the synthesis of sterols, which are essential components of cell membranes and precursors of other biologically important molecules .
Temporal Effects in Laboratory Settings
The effects of Zaragozic Acid A change over time in laboratory settings. For instance, heat input during production medium batch sterilization affects the ratio of different zaragozic acids produced, which in turn influences the total zaragozic acid titer .
Dosage Effects in Animal Models
The effects of Zaragozic Acid A vary with different dosages in animal models. For example, all mice pre-treated with Zaragozic Acid A for 48 hours before exposure to an absolute lethal dose of Epsilon toxin (ETX) survived .
Metabolic Pathways
Zaragozic Acid A is involved in the metabolic pathway of sterol synthesis . It inhibits squalene synthase, which catalyzes the formation of squalene from farnesyl pyrophosphate .
Transport and Distribution
Given its role as a squalene synthase inhibitor, it is likely to be found in areas where sterol synthesis occurs, such as the endoplasmic reticulum .
Subcellular Localization
Considering its role in sterol synthesis, it is likely to be localized in the endoplasmic reticulum where this process takes place .
特性
IUPAC Name |
(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O14/c1-7-19(2)17-20(3)13-14-25(37)47-28-27(38)33(48-29(30(39)40)34(45,31(41)42)35(28,49-33)32(43)44)16-15-21(4)26(46-23(6)36)22(5)18-24-11-9-8-10-12-24/h8-14,19-20,22,26-29,38,45H,4,7,15-18H2,1-3,5-6H3,(H,39,40)(H,41,42)(H,43,44)/b14-13+/t19-,20+,22+,26+,27+,28+,29+,33-,34+,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKDOZMCHOGOBR-NCSQYGPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)C=CC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(=C)C(C(C)CC3=CC=CC=C3)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C[C@H](C)/C=C/C(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(=C)[C@H]([C@H](C)CC3=CC=CC=C3)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018091 | |
| Record name | Zaragozic Acid A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142561-96-4 | |
| Record name | Zaragozic acid A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142561-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Squalestatin 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142561964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zaragozic Acid A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZARAGOZIC ACID A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1117HVX02L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B177592.png)
![methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B177597.png)
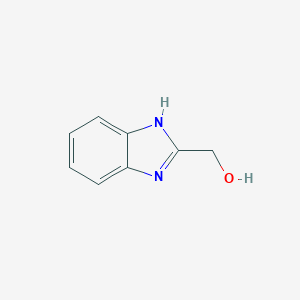
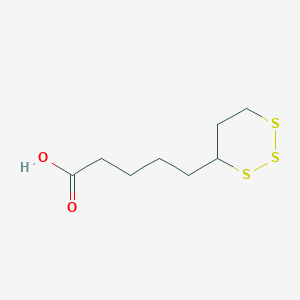
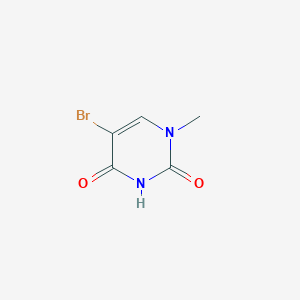

![2-Methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B177608.png)
